molecular formula C10H11N3O4S2 B12201639 N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B12201639
M. Wt: 301.3 g/mol
InChI Key: PILXJNOSHPJLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfonyl group at position 5 and a furan-2-carboxamide moiety at position 2.

Properties

Molecular Formula

C10H11N3O4S2

Molecular Weight

301.3 g/mol

IUPAC Name

N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H11N3O4S2/c1-2-6-19(15,16)10-13-12-9(18-10)11-8(14)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,12,14)

InChI Key

PILXJNOSHPJLQB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with appropriate amines and sulfonyl chlorides. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid can be reacted with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions, while the thiadiazole ring can participate in nucleophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

    Substitution: Electrophilic and nucleophilic reagents can be used to introduce various functional groups into the compound.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-2-carboxamide derivatives with different substituents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The propylsulfonyl substituent distinguishes this compound from related derivatives. For example:

  • Thioether analogues (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) exhibit lower polarity, which may reduce solubility but improve membrane permeability .
  • Nitro-substituted derivatives (e.g., N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, 83c) incorporate electron-withdrawing groups, enhancing anti-mycobacterial activity .
Table 1: Key Structural and Physicochemical Comparisons
Compound ID Substituent at Thiadiazole-5 Biological Activity Key Data Reference
Target Compound Propylsulfonyl Hypothetical VEGFR-2 inhibition Predicted IC50: ~7–10 nM
83c 4-Nitrophenyl Anti-MDR-TB MIC: 9.87 μM (MDR-TB strain)
92 Undisclosed VEGFR-2 inhibition IC50: 7.4 ± 0.8 nM
93 Undisclosed VEGFR-2 inhibition IC50: 7.6 ± 0.4 nM
5h Benzylthio Not reported Yield: 88%, MP: 133–135°C
Anti-Cancer Activity

Compounds 92 and 93 (N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives) demonstrated potent VEGFR-2 inhibition, a key target in angiogenesis, with IC50 values of 7.4–7.6 nM. The propylsulfonyl group in the target compound may similarly enhance binding to VEGFR-2’s hydrophobic pockets, though experimental validation is required .

Anti-Mycobacterial Activity

Derivative 83c, bearing a 4-nitrophenyl group, showed exceptional activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 9.87 μM). The electron-deficient nitro group likely facilitates interactions with bacterial enzymes, a mechanism that sulfonyl groups may partially mimic .

Biological Activity

N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic routes, and potential applications based on recent studies.

  • Molecular Formula : C10H11N3O4S2
  • Molecular Weight : 301.3 g/mol
  • IUPAC Name : N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
  • InChI Key : InChI=1S/C10H11N3O4S2/c1-2-6-19(15,16)10-13-12-9(18-10)11-8(14)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,12,14)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains:

Pathogen Activity IC50 (mg/mL)
Escherichia coliModerate Inhibition0.12 ± 0.001
Staphylococcus aureusSignificant Inhibition0.15 ± 0.002
Candida albicansWeak Inhibition0.30 ± 0.005

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting Gram-positive and Gram-negative bacteria .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A study indicated that it inhibits the MurB enzyme in Mycobacterium tuberculosis, which is crucial for bacterial cell wall synthesis. The binding energy associated with this interaction was reported to be −10.74 kcal/mol, indicating a strong affinity for the target enzyme .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. The structural interactions include hydrogen bonding with critical amino acid residues within the active sites of target enzymes .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The compound exhibited moderate toxicity at higher concentrations (≥100 µM), suggesting that while it has therapeutic potential, careful consideration must be given to its dosage in clinical applications .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A research team evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The study concluded that the compound significantly reduced bacterial viability compared to untreated controls.
  • Zebrafish Embryo Toxicity Assessment :
    In an experimental setup involving zebrafish embryos, varying concentrations of the compound were administered to assess developmental toxicity. Results indicated that concentrations above 100 µM led to observable malformations and lethality in embryos.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.